Oxonorfloxacin

概要

説明

Synthesis Analysis

Sparfloxacin, a compound closely related to fluoroquinolones, is synthesized through a multi-step process beginning with 2,3,4,5 tetrafluorobenzoic acid. This process involves nitronation, acyl chlorination, condensation with diethyl malonate, partial hydrolysis and decarboxylation, condensation with triethyl orthoformate, cyclopropylamine displacement, cyclization, reduction, hydrolysis, and then condensation with 2,6 dimethylpiperazine, yielding an overall process yield of about 28% (Jian, 2001).

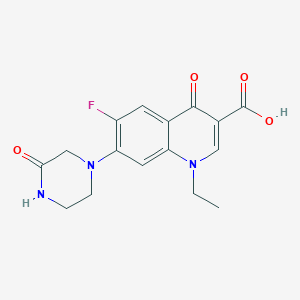

Molecular Structure Analysis

The molecular structure of Sparfloxacin, similar to what would be expected for Oxonorfloxacin, involves a complex arrangement of cyclopropyl, piperazinyl, and fluoro groups attached to a quinolone core. This arrangement is crucial for its antimicrobial activity. The structure has been studied using techniques like 19F NMR and single crystal X-ray diffraction, revealing specific atomic arrangements and bonding patterns (Munigela et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of fluoroquinolones involve interactions with bacterial enzymes DNA gyrase and topoisomerase IV, inhibiting bacterial DNA synthesis. Specific reactions, such as the formation of metal complexes, have been observed to impact the biological activity of these compounds, indicating a rich chemistry that could extend to Oxonorfloxacin (Efthimiadou et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, directly influence the drug's bioavailability and efficacy. For Sparfloxacin, detailed investigations into its crystal structure have provided insights into its solubility and stability, which are critical for developing effective formulations (Prasad et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity towards light and pH sensitivity, are vital for understanding the stability and shelf life of fluoroquinolones. For instance, Sparfloxacin undergoes photodegradation, leading to the formation of products such as 8-desfluorosparfloxacin. Such studies are essential for determining the storage conditions and handling of these drugs to preserve their efficacy (Engler et al., 1998).

科学的研究の応用

Joint Chondrotoxicity : A study found that Ofloxacin can induce oxidative stress, lipid peroxidation, and DNA oxidative damage to chondrocytes, potentially causing joint chondrotoxicity in juvenile rabbits (Li, Peng, Sheng, & Wang, 2010).

Detection in Urine Samples : Modified carbon paste electrodes with blended flake graphite and oxidized multiwall carbon nanotubes can detect Ofloxacin in urine samples, with detection limits of 0.18 nmol/L and 0.24 nmol/L respectively (Elfiky, Salahuddin, Hassanein, Matsuda, & Hattori, 2019).

Antimicrobial Activity : Ofloxacin has a broad spectrum of activity against aerobic Gram-negative and Gram-positive bacteria and is effective in treating a wide range of infections (Todd & Faulds, 1991). It shows excellent in-vitro and in-vivo activity against various bacteria (Chantot & Bryskier, 1985).

Chemotherapy and Photosensitization : Sparfloxacin, a fluoroquinolone antibiotic related to Ofloxacin, can be used as a chemotherapy drug and photosensitizer for combined therapy, suppressing tumor migration and proliferation and enhancing apoptosis (Chu et al., 2022).

Treatment of Respiratory Tract Infections : Sparfloxacin is active against both penicillin-susceptible and -resistant strains of Streptococcus pneumoniae, making it a suitable alternative for empirical therapy of community-acquired respiratory tract infections (Baquero & Cantón, 1996). It is also effective in lower respiratory tract infections, particularly community-acquired pneumonia (Goa, Bryson, & Markham, 1997).

Inhibiting Mycobacterium tuberculosis : Levofloxacin and Sparfloxacin showed substantial activity in inhibiting intracellular growth of Mycobacterium tuberculosis in mouse bone marrow-derived macrophages (Skinner, Furney, Kleinert, & Orme, 1995).

Skin and Skin Structure Infections : Sparfloxacin has excellent activity against resistant pathogens and could be a safe and useful oral anti-bacterial for treating skin and skin structure infections (Watanabe, Akieda, Suzuki, Itokawa, Yamaji, & Nakayama, 1993).

Ocular Delivery : In situ gels of Sparfloxacin provide sustained ocular delivery and are therapeutically efficacious, sterile, and provide an alternative to conventional drug delivery systems (Reddy & Ahmed, 2014).

特性

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOFPHGTOUDKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224816 | |

| Record name | Oxonorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxonorfloxacin | |

CAS RN |

74011-42-0 | |

| Record name | Oxonorfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonorfloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxonorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

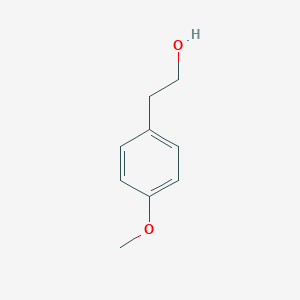

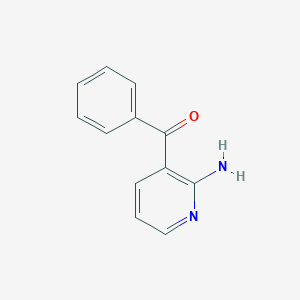

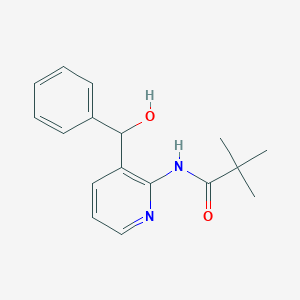

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)